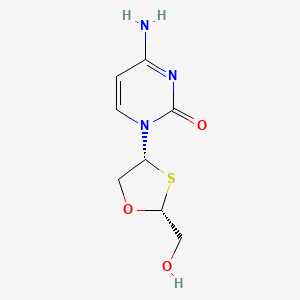

Apricitabine

Beschreibung

This compound is a cytidine analogue and nucleoside reverse transcriptase inhibitor (NRTI) with anti-HIV activity. This compound is effective against nucleoside-resistant HIV.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

BCH-10619 is the (+)-isomer; structure in first source

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMCFYKJDVMSIR-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(O1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166974 | |

| Record name | Apricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160707-69-7, 143338-12-9 | |

| Record name | Apricitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apricitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APRICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1YX059ML1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APRICITABINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DND9Y3G72C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apricitabine's Mechanism of Action Against HIV Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apricitabine (ATC) is a nucleoside reverse transcriptase inhibitor (NRTI) with a significant therapeutic window against wild-type and drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). As a deoxycytidine analogue, its mechanism of action is centered on the competitive inhibition of HIV-1 reverse transcriptase (RT) following intracellular anabolic phosphorylation to its active triphosphate metabolite. This guide provides a detailed technical overview of this compound's molecular mechanism, its interaction with HIV-1 RT, its activity against resistant variants, and the experimental methodologies used to characterize its function.

Introduction

This compound (ATC), also known as AVX754 and SPD754, is a promising antiretroviral agent belonging to the class of nucleoside reverse transcriptase inhibitors (NRTIs).[1][2] Structurally similar to lamivudine and emtricitabine, it is a cytidine analogue that has demonstrated potent activity against HIV-1.[2] A key feature of this compound is its efficacy against HIV-1 strains that have developed resistance to other NRTIs, particularly those harboring the M184V mutation which confers high-level resistance to lamivudine and emtricitabine.[1] This makes it a valuable candidate for treatment-experienced patients.

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to the active moiety, this compound triphosphate (ATC-TP).[3][4] This process is mediated by host cell kinases.

Intracellular Anabolic Pathway

This compound, a prodrug, is administered orally and is readily absorbed.[4] Once inside the host cell, it undergoes a three-step phosphorylation process to become its active triphosphate form.

Caption: Intracellular phosphorylation of this compound to its active triphosphate form.

Inhibition of HIV-1 Reverse Transcriptase

The active metabolite, ATC-TP, acts as a competitive inhibitor of the viral enzyme reverse transcriptase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand.

Once incorporated, this compound acts as a chain terminator.[3][4] The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated this compound molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP).[5] This effectively halts the process of reverse transcription, where the viral RNA is converted into DNA, a crucial step in the HIV replication cycle.[5]

Caption: Competitive inhibition and chain termination by this compound Triphosphate.

Activity Against Resistant Strains

A significant advantage of this compound is its demonstrated activity against HIV-1 strains that are resistant to other NRTIs.[1] It is particularly effective against viruses with the M184V mutation in the reverse transcriptase gene, which commonly confers high-level resistance to lamivudine and emtricitabine.[1] this compound also shows antiviral activity against strains with thymidine analogue mutations (TAMs) and other nucleoside-associated mutations like L74V.[1]

However, the K65R mutation in the reverse transcriptase has been shown to reduce susceptibility to this compound.[2][6] This resistance is primarily due to a decreased binding or incorporation of ATC-TP by the mutant RT enzyme.[6] Notably, increased excision of the incorporated drug does not appear to be a significant mechanism of resistance to this compound.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and inhibitory potential of this compound.

Table 1: In Vitro Inhibitory Activity of this compound Triphosphate

| Parameter | Wild-Type HIV-1 RT | M184V Mutant HIV-1 RT | K65R Mutant HIV-1 RT |

| Ki (µM) | Data not available in search results | Data not available in search results | Increased Ki value |

| IC50 (µM) | Data not available in search results | Data not available in search results | Data not available in search results |

Note: While a study showed that the K65R mutation increases the Ki of this compound-TP, specific values were not provided in the search results.[6]

Table 2: Clinical Efficacy of this compound in Treatment-Experienced Patients

| Study Phase | Patient Population | This compound Dose | Duration | Mean Viral Load Reduction (log10 copies/mL) | Comparator |

| Phase IIb | Treatment-experienced with M184V mutation | 600 mg twice daily | 21 days | -0.71 | Lamivudine (3TC) |

| Phase IIb | Treatment-experienced with M184V mutation | 800 mg twice daily | 21 days | -0.90 | Lamivudine (3TC) |

| Phase II | Antiretroviral-naive | 1200 mg per day | 10 days | -1.65 | Placebo |

Data from a Phase IIb trial showed significant viral load reductions in patients with drug-resistant HIV.[7][8] A 10-day monotherapy study in antiretroviral-naive patients also demonstrated promising efficacy.[9]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is fundamental to determining the inhibitory potential of compounds like this compound against HIV-1 RT.

Objective: To measure the concentration of an inhibitor required to reduce the activity of HIV-1 RT by 50% (IC50).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase (wild-type or mutant) is purified. A synthetic template-primer, such as poly(rA)/oligo(dT), is used to mimic the viral RNA/DNA hybrid.

-

Reaction Mixture: A reaction buffer is prepared containing the RT enzyme, the template-primer, and varying concentrations of the inhibitor (e.g., ATC-TP).

-

Initiation of Reaction: The reaction is initiated by the addition of a mixture of deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a fluorescently labeled analog).

-

Incubation: The reaction is incubated at 37°C for a specific period to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated, typically using trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated labeled dNTP is quantified using scintillation counting or fluorescence measurement.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition curve.

Caption: Workflow for a typical HIV-1 Reverse Transcriptase Inhibition Assay.

Conclusion

This compound's mechanism of action as a chain-terminating nucleoside reverse transcriptase inhibitor, coupled with its favorable resistance profile, establishes it as a significant agent in the landscape of HIV therapeutics. Its ability to suppress viral replication in patients with pre-existing NRTI resistance, particularly the M184V mutation, underscores its clinical potential. Further research to fully elucidate the structural basis of its interaction with wild-type and mutant RT enzymes will be invaluable for the development of next-generation NRTIs.

References

- 1. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of inhibition of HIV type 1 reverse transcriptase-bearing NRTI-associated mutations by this compound triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New NRTI this compound Completes Phase IIB [natap.org]

- 8. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and tolerability of 10-day monotherapy with this compound in antiretroviral-naive, HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Apricitabine (AVX754): A Technical Overview of its Discovery, Development, and Clinical Profile

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Apricitabine (ATC), also known as AVX754, is a nucleoside reverse transcriptase inhibitor (NRTI) that was under development for the treatment of HIV-1 infection. As a deoxycytidine analogue, its mechanism of action involves the inhibition of viral reverse transcriptase, a critical enzyme in the HIV replication cycle. This compound demonstrated promising activity against wild-type and drug-resistant strains of HIV-1, particularly those with the M184V mutation which confers resistance to commonly used NRTIs like lamivudine and emtricitabine. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, preclinical data, and clinical trial results for this compound. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this antiretroviral agent.

Discovery and Development History

The journey of this compound (ATC) involved several pharmaceutical companies, reflecting the dynamic nature of drug development.

-

Initial Development: The compound, initially codenamed BCH10618, was first developed by the Canadian biopharmaceutical company BioChem Pharma .[1]

-

Acquisition by Shire: BioChem Pharma was later acquired by Shire Pharmaceuticals , and the development of the drug, now codenamed SPD754, continued under their stewardship.[1]

-

Transfer to Avexa: Subsequently, Shire sold the rights for the development of SPD754 to Avexa Pharmaceuticals , an Australian pharmaceutical company. Avexa renamed the drug AVX754 and continued its clinical development.[1]

-

Clinical Progression and Discontinuation: Under Avexa, this compound progressed through Phase I and II clinical trials and entered Phase III development.[1] The U.S. Food and Drug Administration (FDA) granted it fast-track status.[2] However, in May 2010, Avexa announced the discontinuation of the this compound development program, citing difficulties in securing a commercial partner for global licensing and challenges in demonstrating its effectiveness in patients where other antiretroviral drugs masked key indicators.[1][3]

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[2][4]

-

Cellular Uptake: this compound enters host cells, primarily CD4+ T-lymphocytes.

-

Phosphorylation: Inside the cell, it is sequentially phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate (ATC-TP).[4] This process is initiated by deoxycytidine kinase.[5]

-

Inhibition of Reverse Transcriptase: ATC-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase (RT). It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[6]

-

Chain Termination: Once incorporated, the modified structure of this compound lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This leads to the termination of DNA chain elongation, thereby halting the replication of the virus.[4]

Preclinical Studies

In Vitro Antiviral Activity

This compound demonstrated potent antiviral activity against both wild-type and drug-resistant strains of HIV-1 in various cell lines.

Experimental Protocol: In Vitro Anti-HIV Activity Assay

A common method to assess the in vitro anti-HIV activity of a compound like this compound involves the following steps:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or established T-cell lines (e.g., MT-4, CEM-GFP) are cultured under standard conditions.[7][8]

-

Virus Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) or clinical isolates.[7]

-

Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of this compound.[7]

-

Incubation: The treated and infected cells are incubated for a period of 3 to 7 days to allow for viral replication.[7]

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the expression of a reporter gene (e.g., GFP) in engineered cell lines via flow cytometry.[7]

-

Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Cell Line | Virus Strain | EC₅₀ (µM) | Reference |

| MT-4 | Wild-Type | 0.4 - 2.5 | [6] |

| PBMCs | Wild-Type | 0.1 - 1.0 | [6] |

| MT-4 | M184V Mutant | 0.8 - 5.0 | [6] |

| MT-4 | Multiple TAMs | 0.7 - 4.5 | [6] |

EC₅₀: 50% effective concentration; TAMs: Thymidine Analogue Mutations

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated in various cell lines to determine its therapeutic index.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cell lines (e.g., HepG2, CEM) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with increasing concentrations of this compound and incubated for a period corresponding to the antiviral assay (e.g., 3-7 days).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) | Reference |

| CEM | >100 | >40 - >1000 | [6] |

| HepG2 | >100 | Not Applicable | [9] |

CC₅₀: 50% cytotoxic concentration

This compound demonstrated a favorable mitochondrial toxicity profile, with no significant effect on mitochondrial DNA content in HepG2 cells at concentrations up to 300 µM.[9]

In Vitro Resistance Profile

In vitro resistance selection studies were conducted to characterize the genetic barrier to resistance for this compound.

Experimental Protocol: In Vitro Resistance Selection

-

Virus Culture: HIV-1 is cultured in a suitable cell line in the presence of a sub-optimal concentration of this compound.

-

Serial Passage: The virus is serially passaged in the presence of gradually increasing concentrations of the drug.

-

Genotypic Analysis: At various passages, the viral reverse transcriptase gene is sequenced to identify mutations associated with drug resistance.

-

Phenotypic Analysis: The susceptibility of the selected resistant virus to this compound and other NRTIs is determined.

In vitro studies showed that resistance to this compound developed slowly.[10] The M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, was selected but resulted in only a minor shift in the EC₅₀ for this compound.[10] In some experiments, the K65R mutation was also selected.[1]

Clinical Development

This compound underwent several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in both treatment-naive and treatment-experienced HIV-1 infected individuals.

Pharmacokinetics

This compound generally exhibited linear pharmacokinetics and was primarily excreted unchanged in the urine.[2][4]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers and HIV-1 Infected Patients

| Parameter | Healthy Volunteers (Single Dose) | HIV-1 Infected Patients (Multiple Doses) | Reference |

| Tmax (h) | 1.5 - 2.5 | 1.5 - 2.5 | [2] |

| t½ (h) | ~3 | ~3 | [2] |

| Renal Excretion (% of dose) | 65 - 80 | Not Reported | [2] |

| Cmax (ng/mL) at 800 mg BID | Not Reported | 9910 | [2] |

| AUC (ng·h/mL) at 800 mg BID | Not Reported | Not Reported | |

| Intracellular ATC-TP t½ (h) | Not Reported | 6 - 7 | [1] |

Tmax: Time to maximum plasma concentration; t½: Elimination half-life; Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; BID: twice daily.

Clinical Efficacy

The primary evidence for the clinical efficacy of this compound comes from the Phase IIb study, AVX-201.

Study AVX-201: A Phase IIb Randomized, Double-Blind Study

This study evaluated the efficacy and safety of this compound in treatment-experienced HIV-1 infected patients with the M184V mutation. Patients were randomized to receive this compound (600 mg or 800 mg twice daily) or lamivudine (150 mg twice daily), in combination with an optimized background regimen.[11]

Table 4: Virological and Immunological Outcomes in Study AVX-201 at 24 and 48 Weeks

| Outcome | This compound 600 mg BID | This compound 800 mg BID | Lamivudine 150 mg BID (switched to ATC at 24 weeks) | Reference |

| Week 24 | ||||

| % with HIV-1 RNA <50 copies/mL | 71.4% | 73.3% | 58.3% | [11] |

| Mean Change in CD4+ (cells/µL) | +145 | +211 | +113 | [11] |

| Week 48 (All on ATC) | ||||

| % with HIV-1 RNA <400 copies/mL | ~87% (combined ATC arms) | ~87% (combined ATC arms) | Not Reported Separately | [12] |

| Mean CD4+ Count (cells/µL) | ~500-600 (combined ATC arms) | ~500-600 (combined ATC arms) | Not Reported Separately | [12] |

The results from the AVX-201 study demonstrated that this compound was superior to lamivudine in achieving virological suppression and immunological recovery in treatment-experienced patients with the M184V mutation.[11] The antiviral effect was sustained through 96 weeks of treatment.[12]

Safety and Tolerability

This compound was generally well-tolerated in clinical trials. The most commonly reported adverse events were mild to moderate in severity.[4]

Table 5: Common Adverse Events Reported in this compound Clinical Trials

| Adverse Event | Frequency | Reference |

| Headache | Common | [4] |

| Rhinitis | Common | [4] |

| Nausea | Reported | [11] |

| Diarrhea | Reported | [11] |

No serious adverse events were attributed to this compound in the AVX-201 study, and no patients discontinued the trial due to drug-related side effects.[11][12] Importantly, there was no evidence of the development of resistance to this compound over 96 weeks of treatment in this study.[12]

Conclusion

This compound (AVX754) was a promising NRTI with a unique profile, particularly its activity against HIV-1 strains harboring the M184V resistance mutation. Preclinical and clinical studies demonstrated its potent antiviral efficacy, favorable pharmacokinetic profile, and good safety and tolerability. Despite its promising data, the development of this compound was halted due to commercial and strategic reasons. The extensive data gathered during its development, as summarized in this technical guide, provides valuable insights for researchers and professionals in the field of antiretroviral drug development. The journey of this compound underscores the multifaceted challenges in bringing a new therapeutic agent to market, even one with a strong scientific and clinical foundation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Development of this compound halted without finding backer for Phase 3 | HIV i-Base [i-base.info]

- 4. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Does Not Select Additional Drug Resistance Mutations in Tissue Culture in Human Immunodeficiency Virus Type 1 Variants Containing K65R, M184V, or M184V plus Thymidine Analogue Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. fiercebiotech.com [fiercebiotech.com]

Apricitabine: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated significant potential in the treatment of HIV infections, particularly against strains resistant to other cytidine analogue drugs. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document outlines the key structural features of this compound, details a prominent synthetic route with experimental protocols, and presents its mechanism of action through a signaling pathway diagram. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Chemical Structure

This compound, systematically named 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one, is a synthetic analogue of the naturally occurring nucleoside, deoxycytidine.[1][2] Its structure is characterized by a five-membered 1,3-oxathiolane ring attached to a cytosine base. The stereochemistry of the chiral centers at the 2' and 4' positions of the oxathiolane ring is crucial for its biological activity, with the (2R, 4R) cis-isomer being the active enantiomer.[1]

Key structural features include:

-

1,3-Oxathiolane Ring: This modified sugar moiety, where the 3' carbon of a typical ribose ring is replaced by a sulfur atom and the 2' carbon is adjacent to an oxygen atom, is a hallmark of this class of NRTIs.

-

Cytosine Base: The pyrimidine base provides the specific hydrogen bonding capabilities necessary for interaction with the viral reverse transcriptase.

-

Hydroxymethyl Group: The primary alcohol at the 2'-position is essential for the intracellular phosphorylation to the active triphosphate form.

| Identifier | Value |

| IUPAC Name | 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one[1][2] |

| Molecular Formula | C₈H₁₁N₃O₃S[1] |

| Molecular Weight | 229.26 g/mol [1] |

| CAS Number | 160707-69-7[2] |

| SMILES | C1--INVALID-LINK--CO">C@@HN2C=CC(=NC2=O)N[1] |

| InChI Key | RYMCFYKJDVMSIR-RNFRBKRXSA-N[1] |

Synthesis of this compound

The synthesis of this compound with the correct stereochemistry has been a subject of significant research. An efficient, three-step process starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane has been reported, which offers high diastereomeric excess of the desired cis-(2R,4R) isomer.[1] This method avoids the need for chromatographic separation of diastereomers by employing a preferential crystallization step.

Synthetic Workflow

The overall synthetic pathway can be visualized as a three-stage process: oxidation of the starting material, coupling with the nucleobase, and a final deprotection step to yield this compound.

References

Apricitabine: A Technical Deep Dive into a Novel Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apricitabine (ATC), an experimental nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated significant potential in the treatment of HIV-1 infection. Structurally a deoxycytidine analogue, this compound exhibits a distinct resistance profile, retaining activity against viral strains resistant to commonly prescribed NRTIs such as lamivudine and zidovudine. This technical guide provides an in-depth analysis of this compound's core mechanism of action, its metabolic activation, in vitro and in vivo efficacy, pharmacokinetic properties, and its performance against resistant HIV-1 variants. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of antiretroviral therapy.

Introduction

The cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection has long been the class of drugs known as nucleoside reverse transcriptase inhibitors (NRTIs).[1][2] These agents act as chain terminators of viral DNA synthesis, a critical step in the retroviral replication cycle.[1] However, the emergence of drug-resistant HIV-1 strains presents a continuous challenge to effective long-term treatment.[1] this compound (ATC), also known as AVX754 and SPD754, is a novel deoxycytidine analogue NRTI that has shown promise in addressing this challenge.[3][4] It is structurally related to lamivudine and emtricitabine.[3] This document delineates the fundamental pharmacology and virology of this compound, providing a technical overview for the scientific community.

Chemical Structure and Properties

This compound is the (-) enantiomer of 2'-deoxy-3'-oxa-4'-thiocytidine (dOTC). Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2(1H)-one |

| CAS Number | 160707-69-7 |

| Molecular Formula | C₈H₁₁N₃O₃S |

| Molar Mass | 229.25 g·mol⁻¹ |

Mechanism of Action

As a nucleoside analogue, this compound is a prodrug that requires intracellular activation to exert its antiviral effect.[5][6][7] The core of its mechanism lies in the competitive inhibition of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for transcribing the viral RNA genome into DNA.[8]

Metabolic Activation

This compound is transported into host cells where it undergoes sequential phosphorylation by cellular kinases to its active triphosphate form, this compound triphosphate (ATC-TP).[4][6][7] This metabolic cascade is initiated by deoxycytidine kinase.[9]

Inhibition of HIV-1 Reverse Transcriptase

ATC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by HIV-1 RT.[1] Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.[6][7]

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against both wild-type and drug-resistant strains of HIV-1 in various in vitro systems.

Inhibition of HIV-1 Reverse Transcriptase

The inhibitory activity of this compound triphosphate against HIV-1 RT and other DNA polymerases is summarized in the following table.

| Enzyme | Kᵢ (μM) |

| HIV-1 Reverse Transcriptase | 0.08[10] |

| Human DNA Polymerase α | 300[10] |

| Human DNA Polymerase β | 12[10] |

| Human DNA Polymerase γ | 112.25[10] |

The significantly lower Kᵢ value for HIV-1 RT compared to human DNA polymerases indicates a high degree of selectivity for the viral enzyme, suggesting a lower potential for host cell toxicity.[10]

Cell-Based Antiviral Activity

The 50% inhibitory concentration (IC₅₀) of this compound against various HIV-1 strains in peripheral blood mononuclear cells (PBMCs) is presented below.

| HIV-1 Strain | IC₅₀ (μM) |

| HIV-1RF (Wild-type) | 0.2[10] |

| Lamivudine (3TC) Resistant | 1.45[10] |

| Zidovudine (AZT) & 3TC Resistant | 2.4[10] |

Notably, this compound retains significant activity against strains with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine.[4][11][12][13] Studies have shown that the K65R mutation can increase the Kᵢ of this compound-TP, leading to reduced susceptibility.[14] However, other mutations like M184V, L74V, and K103N did not significantly affect the chain termination efficiency of this compound-TP.[14]

Pharmacokinetics and Clinical Efficacy

Clinical studies have provided valuable insights into the pharmacokinetic profile and antiviral efficacy of this compound in HIV-1 infected individuals.

Pharmacokinetic Parameters

| Parameter | Value |

| Bioavailability | 65% to 80%[4] |

| Protein Binding | < 4%[4] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1.5 - 2 hours[3] |

| Elimination Half-life (plasma) | ~3 hours[3] |

| Elimination Half-life (triphosphate) | 6 to 7 hours[4] |

| Excretion | Predominantly renal (65-80% as unchanged drug)[3] |

This compound exhibits largely linear pharmacokinetics with respect to the administered dose.[3]

Clinical Efficacy

In a 10-day monotherapy trial, a 1200 mg daily dose of this compound resulted in a viral load reduction of up to 1.65 log₁₀ copies/mL.[4] In treatment-experienced patients with the M184V mutation, 600 mg and 800 mg twice-daily doses of this compound for 21 days led to mean viral load reductions of -0.71 and -0.90 log₁₀ HIV-1 RNA copies/mL, respectively, compared to a -0.03 log₁₀ change in the lamivudine group.[5]

Experimental Protocols

Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the activity of purified HIV-1 reverse transcriptase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 10 mM MgCl₂), a salt (e.g., 50 mM KCl), a template-primer (e.g., poly(rA)-oligo(dT)₁₈), and a radiolabeled deoxynucleotide triphosphate (e.g., [³H]TTP).

-

Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound triphosphate) are added to the reaction wells.

-

Enzyme Addition: The reaction is initiated by the addition of purified recombinant HIV-1 RT.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20 minutes) to allow for DNA synthesis.

-

Quenching: The reaction is stopped by the addition of a quenching agent (e.g., 0.5 M EDTA).

-

Quantification: The amount of incorporated radiolabeled nucleotide is quantified using methods such as scintillation proximity assay. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Anti-HIV Assay (MT-4 Cells)

This assay determines the antiviral activity of a compound in a cell-based system. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and exhibit a cytopathic effect upon infection, making them suitable for such assays.

Methodology:

-

Cell Culture: MT-4 cells are cultured in an appropriate medium.

-

Drug Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).

-

HIV-1 Infection: The treated cells are then infected with a known titer of an HIV-1 laboratory strain.

-

Incubation: The infected cells are incubated for a period of 4-5 days to allow for viral replication and the development of cytopathic effects.

-

Assessment of Antiviral Activity: The protective effect of the compound is assessed by measuring cell viability using methods such as the MTT assay, which quantifies the reduction of a tetrazolium salt by metabolically active cells.

-

Data Analysis: The concentration of the compound that protects 50% of the cells from the viral cytopathic effect (EC₅₀) is calculated.

Conclusion

This compound stands out as a promising NRTI due to its potent activity against HIV-1, including strains resistant to first-line therapies. Its favorable pharmacokinetic profile and distinct resistance pattern make it a valuable candidate for further development, potentially offering a new therapeutic option for treatment-experienced patients. The data and methodologies presented in this guide provide a solid foundation for further research and development efforts centered on this compound.

References

- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of single oral doses of this compound, a novel deoxycytidine analogue reverse transcriptase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | DNA/RNA Synthesis | HIV Protease | TargetMol [targetmol.com]

- 11. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]

- 14. Kinetics of inhibition of HIV type 1 reverse transcriptase-bearing NRTI-associated mutations by this compound triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Apricitabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apricitabine (ATC) is a synthetic deoxycytidine analogue and a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its antiviral properties.[1][2][3] As with other NRTIs, this compound requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[4] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

This compound is a prodrug that, once inside the host cell, is phosphorylated by cellular kinases to its active triphosphate metabolite, this compound triphosphate (ATC-TP). The initial and rate-limiting step in this phosphorylation cascade is catalyzed by deoxycytidine kinase (dCK). ATC-TP then acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound leads to the termination of DNA chain elongation, thus halting viral replication.[4]

Quantitative Antiviral Activity

The in vitro antiviral activity of this compound has been predominantly studied against Human Immunodeficiency Virus Type 1 (HIV-1). Data against other viruses are limited in publicly available literature.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| HIV-1 (Wild-Type) | Various | Not Specified | 0.2 - 1.9 | [5] |

| HIV-1 (M184V mutant) | Various | Not Specified | 0.4 - 3.8 | [5] |

Table 2: In Vitro Cytotoxicity of this compound

While specific 50% cytotoxic concentration (CC50) values are not consistently reported in the literature, studies have indicated that this compound possesses a favorable cytotoxicity profile. One study demonstrated that this compound had no effect on mitochondrial DNA content in HepG2 cells at concentrations up to 300 µM, suggesting low potential for mitochondrial toxicity.[6]

| Cell Line | Assay Type | CC50 (µM) | Reference |

| HepG2 | Mitochondrial DNA content | >300 | [6] |

In Vitro Antiviral Spectrum Beyond HIV-1

Currently, there is a lack of published, peer-reviewed data detailing the in vitro activity of this compound against a broad spectrum of other viruses, including Hepatitis B Virus (HBV), herpesviruses (e.g., HCMV, HSV), influenza virus, and other respiratory viruses. While other nucleoside analogs have shown varied activity against some of these viruses, specific quantitative data for this compound is not available. Further research is required to elucidate the broader antiviral potential of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of antiviral compounds like this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening antiviral compounds by measuring the inhibition of virus-induced cell death.

Principle: Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE). Antiviral compounds can protect cells from this damage. The concentration of the compound that inhibits CPE by 50% is the EC50.

Detailed Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., MT-4 cells for HIV-1) in a 96-well microtiter plate at a predetermined density to form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Remove the cell culture medium from the wells and add the diluted compound to the cells. Subsequently, infect the cells with a known titer of the virus. Include control wells with virus only (virus control) and cells only (cell control).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).

-

CPE Evaluation: Observe the cells daily under a microscope for the presence of CPE. At the end of the incubation period, quantify cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Principle: The reduction in the titer of infectious virus produced in the presence of an antiviral compound is quantified. This provides a direct measure of the compound's inhibitory effect on viral replication.

Detailed Methodology:

-

Cell Seeding and Infection: Seed host cells in a multi-well plate and infect them with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After a brief adsorption period for the virus, wash the cells to remove unattached virus and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

-

Harvesting: At the end of the incubation period, harvest the cell culture supernatant (for released virus) or the cells and supernatant (for total virus).

-

Virus Tittering: Determine the titer of the harvested virus using a suitable method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

-

Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control. The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%, respectively) is often determined.

Cytotoxicity Assay

This assay is crucial to determine whether the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host cells.

Principle: The effect of the compound on the viability of uninfected host cells is measured. The concentration that reduces cell viability by 50% is the CC50.

Detailed Methodology:

-

Cell Seeding: Plate the same host cell line used in the antiviral assays in a 96-well plate.

-

Compound Treatment: Add serial dilutions of this compound to the uninfected cells. Include a cell-only control (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assays.

-

Viability Assessment: Quantify cell viability using a method such as the MTT assay, which measures mitochondrial activity, or a trypan blue exclusion assay, which assesses cell membrane integrity.

-

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control. Determine the CC50 value from the dose-response curve.

The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile for the antiviral compound.

Conclusion

This compound has demonstrated potent in vitro activity against both wild-type and NRTI-resistant strains of HIV-1. Its mechanism of action as a chain-terminating nucleoside reverse transcriptase inhibitor is well-characterized. While it exhibits a favorable in vitro cytotoxicity profile, a comprehensive understanding of its broader antiviral spectrum is currently limited by the lack of publicly available data against other significant viral pathogens. The experimental protocols described herein provide a standardized framework for the continued investigation of this compound and other novel antiviral candidates.

References

- 1. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Apricitabine's Efficacy Against Lamivudine-Resistant HIV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant HIV strains represents a significant challenge in the management of HIV-1 infection. Lamivudine, a cornerstone of many antiretroviral regimens, is often compromised by the development of the M184V mutation in the viral reverse transcriptase (RT), leading to high-level resistance. Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI) structurally related to lamivudine, has demonstrated significant antiviral activity against HIV-1 isolates harboring this M184V mutation. This technical guide provides an in-depth analysis of this compound's activity against lamivudine-resistant HIV, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Challenge of Lamivudine Resistance

Lamivudine (3TC) is a potent NRTI that, in its phosphorylated triphosphate form, competes with deoxycytidine triphosphate for incorporation into the growing viral DNA chain by reverse transcriptase. Incorporation of lamivudine triphosphate results in chain termination, thus inhibiting viral replication. However, the selective pressure of lamivudine therapy frequently leads to the emergence of the M184V or M184I mutation in the YMDD motif of the reverse transcriptase enzyme.[1] This single amino acid substitution dramatically reduces the incorporation efficiency of lamivudine triphosphate, rendering the virus highly resistant to the drug.[1]

This compound, another deoxycytidine analogue, has been developed as a potential therapeutic option for patients with lamivudine-resistant HIV.[2] Its unique structural properties are thought to allow it to evade the resistance mechanism conferred by the M184V mutation.

Quantitative Analysis of this compound's Antiviral Activity

The efficacy of this compound against wild-type and lamivudine-resistant HIV-1 has been quantified in numerous in vitro and clinical studies. The following tables summarize key data on its inhibitory concentration and clinical virological response.

Table 1: In Vitro Susceptibility of HIV-1 Strains to this compound

| HIV-1 Strain | Key Resistance Mutations | This compound IC50 (μM) | Fold Change in Susceptibility vs. Wild-Type | Reference |

| Wild-Type (HXB-2D) | None | 0.4 ± 0.1 | 1.0 | [3] |

| M184V Mutant | M184V | 0.9 ± 0.2 | 2.3 | [3] |

| K65R Mutant | K65R | 2.5 ± 0.5 | 6.3 | [3] |

| TAMs + M184V Mutant | M41L, M184V, T215Y | 1.2 ± 0.3 | 3.0 | [3] |

IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. Data are presented as mean ± standard deviation. TAMs: Thymidine Analogue Mutations.

Table 2: Clinical Efficacy of this compound in Treatment-Experienced Patients with M184V Mutation

| Treatment Group | N | Baseline Viral Load (log10 copies/mL) | Mean Change in Viral Load at Day 21 (log10 copies/mL) | Reference |

| This compound 600 mg BID | 17 | 4.6 | -0.71 | [4] |

| This compound 800 mg BID | 17 | 4.7 | -0.90 | [4] |

| Lamivudine 150 mg BID | 17 | 4.5 | -0.03 | [4] |

This Phase II randomized, double-blind study included 51 treatment-experienced HIV-1-infected patients with the M184V mutation who were failing a lamivudine-containing regimen. BID: twice daily.

Mechanism of Action and Resistance

This compound, like other NRTIs, is a prodrug that requires intracellular phosphorylation to its active triphosphate form (ATC-TP). ATC-TP then acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the HIV-1 reverse transcriptase. Its incorporation into the nascent viral DNA chain leads to termination of DNA synthesis due to the absence of a 3'-hydroxyl group.

Diagram 1: NRTI Mechanism of Action and Lamivudine Resistance

Caption: Mechanism of NRTI action and the impact of the M184V mutation on lamivudine efficacy.

The M184V mutation in reverse transcriptase is believed to cause a steric clash with the sugar moiety of lamivudine triphosphate, thereby reducing its incorporation efficiency. This compound's structure appears to be less affected by this steric hindrance, allowing it to be incorporated more efficiently by the M184V mutant RT, thus retaining its antiviral activity.

While this compound is effective against M184V mutants, prolonged exposure can lead to the selection of other resistance mutations, such as K65R.[5] The K65R mutation confers resistance to several NRTIs, including tenofovir and didanosine.[5]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

In Vitro Antiviral Susceptibility Assay

This protocol is a generalized representation based on standard virological methods.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against different HIV-1 strains.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., MT-2)

-

HIV-1 stocks (wild-type and mutant strains)

-

This compound and other control NRTIs

-

Cell culture medium and supplements

-

96-well cell culture plates

-

p24 antigen ELISA kit or a reverse transcriptase activity assay kit

Procedure:

-

Cell Preparation: Isolate and culture PBMCs or maintain the chosen cell line.

-

Drug Dilution: Prepare serial dilutions of this compound and control drugs in cell culture medium.

-

Infection: Plate the cells in 96-well plates and infect them with a standardized amount of HIV-1 stock.

-

Drug Addition: Immediately after infection, add the drug dilutions to the respective wells. Include control wells with no drug.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

-

Endpoint Measurement: After incubation, measure the level of viral replication in each well by quantifying the p24 antigen concentration in the supernatant using an ELISA or by measuring reverse transcriptase activity.

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Diagram 2: Experimental Workflow for In Vitro Antiviral Susceptibility Assay

References

- 1. mdpi.com [mdpi.com]

- 2. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Does Not Select Additional Drug Resistance Mutations in Tissue Culture in Human Immunodeficiency Virus Type 1 Variants Containing K65R, M184V, or M184V plus Thymidine Analogue Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Structural and Functional Relationship between Apricitabine and Emtricitabine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apricitabine (ATC) and Emtricitabine (FTC) are both potent nucleoside reverse transcriptase inhibitors (NRTIs) that share a close structural relationship as cytidine analogues. Both drugs are utilized in the management of HIV-1 infection, functioning as chain terminators of viral DNA synthesis. Despite their structural similarities, key differences in their chemical makeup, particularly at the 5-position of the pyrimidine ring and the stereochemistry of the oxathiolane ring, lead to distinct antiviral activity profiles, especially against resistant viral strains. This guide provides a comprehensive analysis of the structural relationship, mechanism of action, comparative efficacy, resistance profiles, and relevant experimental protocols for these two important antiretroviral agents.

Chemical Structures and Nomenclature

This compound and Emtricitabine are both classified as L-nucleoside analogues, featuring an oxathiolane ring in place of the deoxyribose moiety found in natural nucleosides.

This compound:

-

IUPAC Name: 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2(1H)-one[1]

-

Chemical Formula: C₈H₁₁N₃O₃S[1]

-

Molar Mass: 229.25 g/mol [1]

Emtricitabine:

-

IUPAC Name: 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

-

Chemical Formula: C₈H₁₀FN₃O₃S

-

Molar Mass: 247.24 g/mol [2]

The key structural difference lies in the presence of a fluorine atom at the 5-position of the cytosine base in Emtricitabine, which is absent in this compound. Furthermore, the stereochemistry at the 4- and 5-positions of the 1,3-oxathiolane ring differs between the two molecules.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Both this compound and Emtricitabine are prodrugs that, upon entering the host cell, are phosphorylated by host cellular kinases to their active triphosphate forms: this compound triphosphate (ATC-TP) and Emtricitabine triphosphate (FTC-TP).[3][4] These active metabolites act as competitive inhibitors of HIV-1 reverse transcriptase (RT).[3] They compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination and halting viral DNA synthesis.[5]

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and Emtricitabine, providing a basis for comparison of their antiviral activity, resistance profiles, and pharmacokinetic properties.

In Vitro Antiviral Activity

| Drug | Cell Line | Virus Strain | IC₅₀ (µM) | EC₅₀ (µM) | Reference |

| This compound | Cultured PBMCs | HIV-1RF | 0.2 | - | [6] |

| Cultured PBMCs | Wild type | 1.45 | - | [6] | |

| Cultured PBMCs | 3TC resistant | 2.2 | - | [6] | |

| Cultured PBMCs | 3TC and AZT resistant | 2.4 | - | [6] | |

| Emtricitabine | MT-2 cells | - | - | 0.84 | [7] |

IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration.

Resistance Profiles

A key difference between the two drugs is their activity against viral strains with the M184V mutation in the reverse transcriptase gene, which confers high-level resistance to lamivudine and emtricitabine.[8][9]

| Drug | Mutation | Fold Change in Resistance | Reference |

| This compound | M184V | 2.37 | [10] |

| K65R | 2.69 | [10] | |

| M41L + M184V + T215Y | 1.77 | [10] | |

| Emtricitabine | M184V/I | >100 | [9] |

Pharmacokinetic Parameters in Humans

| Parameter | This compound | Emtricitabine | Reference |

| Bioavailability | 65% to 80% | - | [11] |

| Protein Binding | < 4% | - | [11] |

| Metabolism | To this compound triphosphate | To emtricitabine triphosphate | [4][11] |

| Elimination Half-life | 6 to 7 hours (triphosphate) | - | [11] |

| Excretion | Renal | - | [11] |

| Median AUC₀₋₂₄ (200 mg QD) | - | 12.5 mg·h/liter | [12] |

AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; QD: once daily.

Experimental Protocols

Synthesis of Emtricitabine (Prodrug Example)

This protocol describes the synthesis of a palmitoylated prodrug of Emtricitabine (MFTC) to enhance its lipophilicity.

Materials:

-

Emtricitabine (FTC)

-

Anhydrous pyridine

-

Anhydrous tetrahydrofuran (THF)

-

tert-butylmagnesium chloride (1 M in THF)

-

Palmitoyl chloride

-

Argon atmosphere

Procedure:

-

Dry Emtricitabine (2.0 g, 8.089 mmol) by azeotroping from anhydrous pyridine (15 mL).[13]

-

Resuspend the dried FTC in anhydrous THF (30 mL) under an argon atmosphere.[13]

-

Cool the reaction flask to -78°C.[13]

-

Add tert-butylmagnesium chloride (8.089 mmol, 1 equivalent) and allow the reaction to proceed for 15 minutes to deprotonate the alcohol group of FTC.[13]

-

Add a solution of palmitoyl chloride (2.26 g, 8.089 mmol, 1 equivalent) dropwise to the FTC anion solution at -78°C.[13]

-

Gradually warm the reaction mixture to room temperature and stir for 24 hours.

-

Purify the product by silica gel column chromatography.

In Vitro Antiviral Activity Assay (Cell-based)

This protocol outlines a general method for determining the antiviral activity of NRTIs in a cell-based assay.

Materials:

-

MT-2 cells (or other suitable human T-cell line)

-

HIV-1 viral stock

-

This compound and Emtricitabine

-

96-well plates

-

Cell culture medium

-

Luciferase assay reagent (or other method to quantify viral replication)

Procedure:

-

Prepare 2-fold serial dilutions of the test compounds (this compound and Emtricitabine) in triplicate in a 96-well plate.[14]

-

Add MT-2 cells to each well at a final density of 3 × 10⁵ cells per well.[14]

-

Infect the cells by adding a diluted virus-containing supernatant.[14]

-

Incubate the plates for a defined period (e.g., 7 days).[15]

-

Measure viral replication by a suitable method, such as a luciferase reporter assay.[15]

-

Calculate the EC₅₀ values from the dose-response curves using non-linear regression analysis.

Genotypic Resistance Testing

This protocol provides a general workflow for identifying drug resistance mutations in the HIV-1 reverse transcriptase gene.

Materials:

-

Patient plasma sample with a viral load of at least 500-1,000 copies/mL[16]

-

RNA extraction kit

-

Reverse transcriptase and PCR reagents

-

Primers specific for the HIV-1 pol gene (RT region)

-

Sanger sequencing reagents and equipment

Procedure:

-

Extract viral RNA from the patient's plasma sample.

-

Perform reverse transcription to synthesize cDNA.

-

Amplify the reverse transcriptase coding region of the pol gene using PCR.

-

Sequence the amplified PCR product using Sanger sequencing.[17]

-

Analyze the sequence data to identify mutations known to confer resistance to NRTIs by comparing it to a wild-type reference sequence.[8][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Genotypic Testing for Human Immunodeficiency Virus Type 1 Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levels of intracellular phosphorylated tenofovir and emtricitabine correlate with natural substrate concentrations in peripheral blood mononuclear cells of persons prescribed daily oral Truvada™ for HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound Does Not Select Additional Drug Resistance Mutations in Tissue Culture in Human Immunodeficiency Virus Type 1 Variants Containing K65R, M184V, or M184V plus Thymidine Analogue Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial interference by anti-HIV drugs: mechanisms beyond Pol-γ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. dovepress.com [dovepress.com]

- 14. A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

- 17. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

Early-Phase Clinical Trial Results for Apricitabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical trial results for Apricitabine (ATC), a novel nucleoside reverse transcriptase inhibitor (NRTI). The document focuses on the core data, experimental protocols, and mechanism of action, presenting a comprehensive resource for professionals in the field of antiretroviral drug development.

Introduction

This compound is a deoxycytidine analogue NRTI developed for the treatment of HIV infection.[1] Structurally related to lamivudine and emtricitabine, it has shown promising activity against drug-resistant HIV-1 strains, particularly those with the M184V mutation, which confers resistance to several established NRTIs.[2][3][4] This guide synthesizes the key findings from early-phase clinical trials, providing a detailed examination of its pharmacology, efficacy, and safety profile.

Mechanism of Action

As a nucleoside analogue, this compound requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (ATC-TP).[5][6] This process is initiated by deoxycytidine kinase.[7] ATC-TP then acts as a competitive inhibitor of HIV reverse transcriptase and can be incorporated into the growing viral DNA chain, leading to chain termination due to the absence of a 3'-hydroxyl group.[3][5]

Figure 1: Intracellular phosphorylation pathway of this compound.

Pharmacokinetics

Early-phase studies have characterized the pharmacokinetic profile of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Bioavailability | 65% to 80% | [1][8] |

| Protein Binding | < 4% | [8] |

| Metabolism | Phosphorylation to this compound triphosphate | [5][8] |

| Elimination Half-life (plasma) | ~3 hours | [1] |

| Elimination Half-life (triphosphate) | 6 to 7 hours | [8] |

| Excretion | Renal | [5][8] |

Clinical Efficacy

Phase I and IIb clinical trials have demonstrated the antiviral activity of this compound in both treatment-naïve and treatment-experienced HIV-1 infected patients.

Phase I Monotherapy Trial

In a 10-day randomized controlled trial involving monotherapy, 1200 mg of this compound administered daily resulted in a viral load reduction of up to 1.65 log10.[9]

Phase IIb Study (AVX-201) in Treatment-Experienced Patients

A key Phase IIb study, AVX-201, evaluated the efficacy and safety of this compound in treatment-experienced HIV-1 infected patients with the M184V reverse transcriptase mutation.[2][10]

Table 2: Efficacy Results from Phase IIb Study (AVX-201) at Day 21

| Treatment Group | N | Mean Change in Viral Load (log10 HIV-1 RNA copies/mL) | Reference(s) |

| This compound 600 mg BID | 17 | -0.71 to > -0.8 | [2][10] |

| This compound 800 mg BID | 16 | -0.90 to > -0.8 | [2][10] |

| Lamivudine (3TC) 150 mg | 14 | -0.03 | [2][10] |

At 24 weeks, a greater proportion of patients receiving this compound achieved an undetectable viral load (<50 copies/mL) compared to those on lamivudine.[10] The mean increase in CD4 cells at 24 weeks was also higher in the this compound arms.[10]

Table 3: Efficacy Results from Phase IIb Study (AVX-201) at 24 Weeks

| Treatment Group | HIV-RNA <50 copies/mL (%) | Mean Increase in CD4 cells (cells/µL) | Reference(s) |

| This compound 600 mg BID | 71.4% | 145 | [10] |

| This compound 800 mg BID | 73.3% | 211 | [10] |

| Lamivudine (3TC) 150 mg | 58.3% | 113 | [10] |

Long-term follow-up data from an extension study (AVX-201E) showed that after 96 weeks of treatment with this compound (800 mg BID), approximately 87% of patients had plasma HIV levels below the limit of detection (<400 copies/mL).[11]

Safety and Tolerability

This compound has been generally well-tolerated in early-phase trials.

Table 4: Common Adverse Events Associated with this compound

| Adverse Event | Frequency | Reference(s) |

| Headache | Common, no significant difference from placebo | [8] |

| Nasal Congestion | Common | [8] |

| Muscle Pain | Common | [8] |

| Nausea | Common (similar to lamivudine) | [8] |

| Diarrhea | Common (similar to lamivudine) | [8] |

| Elevated Triglycerides | Common (similar to lamivudine) | [8] |

| Upper Respiratory Infection | Common (similar to lamivudine) | [8] |

Importantly, this compound was not associated with abnormal lipase levels, bone marrow suppression, or significant liver and kidney toxicity in a six-month trial.[8]

Experimental Protocols

The following sections detail the general methodologies employed in the key experiments cited in this compound clinical trials.

Quantification of HIV-1 RNA (Viral Load)

Principle: Real-time reverse transcription polymerase chain reaction (RT-qPCR) is the standard method for quantifying HIV-1 RNA in plasma. This involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence within the HIV-1 genome.

Methodology:

-

Sample Collection and Processing: Whole blood is collected in EDTA tubes. Plasma is separated by centrifugation and stored at -70°C until analysis.

-

RNA Extraction: Viral RNA is extracted from plasma samples using automated or manual methods based on silica-based nucleic acid binding.

-

RT-qPCR: A one-step RT-qPCR is typically performed using a commercially available assay (e.g., Abbott RealTime HIV-1, Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test). The reaction includes primers and a fluorescently labeled probe specific to a conserved region of the HIV-1 genome (e.g., gag or LTR).

-

Quantification: The amount of amplified DNA is monitored in real-time by detecting the fluorescence signal. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence exceeds a background threshold, is inversely proportional to the initial amount of viral RNA. A standard curve generated from known concentrations of HIV-1 RNA is used to quantify the viral load in copies/mL.[6][7][12]

CD4+ T-Cell Enumeration

Principle: Flow cytometry is used to enumerate CD4+ T-lymphocytes. This technique identifies and quantifies cells based on their light-scattering properties and the expression of specific cell surface antigens, which are labeled with fluorescently tagged monoclonal antibodies.

Methodology:

-

Sample Collection: Whole blood is collected in EDTA or ACD anticoagulant tubes.[10]

-

Staining: An aliquot of whole blood is incubated with a cocktail of fluorescently labeled monoclonal antibodies, including anti-CD4, anti-CD3 (to identify T-cells), and anti-CD45 (to identify all leukocytes).

-

Lysis: Red blood cells are lysed using a lysing solution.

-

Flow Cytometric Analysis: The stained sample is analyzed on a flow cytometer. Cells are passed in a single file through a laser beam. The instrument detects forward scatter (related to cell size), side scatter (related to cell granularity), and fluorescence signals from each cell.

-

Gating and Quantification: A sequential gating strategy is used to first identify the lymphocyte population based on their CD45 expression and side scatter properties. Within the lymphocyte gate, T-cells (CD3+) are identified, and from this population, the percentage of CD4+ T-cells is determined. The absolute CD4+ T-cell count (cells/µL) is calculated using a single-platform method (which incorporates microbeads of a known concentration for direct counting) or a dual-platform method (which combines the percentage of CD4+ T-cells from the flow cytometer with the absolute lymphocyte count from a hematology analyzer).[8][9][10]

Figure 2: Experimental workflow for CD4+ T-cell enumeration.

Bioanalysis of this compound and its Triphosphate Metabolite

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.

Methodology:

-

Sample Collection and Processing:

-

Plasma: Blood is collected in tubes containing an anticoagulant, and plasma is separated by centrifugation.

-

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). The isolated cells are counted, and cell pellets are stored at -80°C.

-

-

Extraction:

-

Plasma: this compound is extracted from plasma using protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction.

-

PBMCs: The cell pellet is lysed, and ATC-TP is extracted, often using a combination of protein precipitation and/or solid-phase extraction techniques optimized for polar analytes.

-

-

LC-MS/MS Analysis:

-

Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is used to separate the analyte of interest from other matrix components.

-

Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The analyte is ionized (typically by electrospray ionization), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for quantification.

-

-

Quantification: The concentration of the analyte is determined by comparing its peak area to that of a stable isotope-labeled internal standard and using a calibration curve prepared in the same biological matrix.[13]

Conclusion

The early-phase clinical trial data for this compound demonstrate its potential as a valuable therapeutic agent for HIV-1 infection, particularly in patients with pre-existing NRTI resistance. Its favorable pharmacokinetic profile, significant antiviral efficacy, and good tolerability warrant further investigation in later-phase clinical development. The methodologies outlined in this guide provide a framework for the key experimental assays used to evaluate the clinical performance of this compound and other novel antiretroviral agents.

References

- 1. Quantitative HIV-1 RNA as a marker of clinical stability and survival in a cohort of 302 patients with a mean CD4 cell count of 300 x 10(6)/l - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. Determinants of Individual Variation in Intracellular Accumulation of Anti-HIV Nucleoside Analog Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aphl.org [aphl.org]

- 7. Accuracy of quantitative HIV-1 RNA test methods at 1000 copies/mL and the potential impact of differences in assay calibration on therapy monitoring of patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guidelines for Performing Single-Platform Absolute CD4 [cdc.gov]